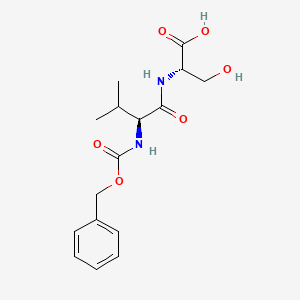

![molecular formula C13H19NO2 B1456262 8-(Ciclopropilmetil)-1,4-dioxaspiro[4.5]decano-8-carbonitrilo CAS No. 916159-85-8](/img/structure/B1456262.png)

8-(Ciclopropilmetil)-1,4-dioxaspiro[4.5]decano-8-carbonitrilo

Descripción general

Descripción

The molecule “8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” is a complex organic compound. It has a chemical formula of C15H24N2 . The molecule contains a total of 41 atoms, including 24 Hydrogen atoms, 15 Carbon atoms, and 2 Nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” can be represented by the SMILES string: N#CC2(CCC1(CCCC1)CC2)NCC3CC3 . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto sirve como un intermedio versátil en la síntesis orgánica. Su estructura única permite la creación de diversas moléculas complejas a través de reacciones como la apertura de anillos, las transformaciones de grupos funcionales y como precursor para modificaciones sintéticas adicionales. Es particularmente útil en la síntesis de compuestos espirocíclicos, que son prevalentes en muchas moléculas biológicamente activas .

Química Medicinal

En la química medicinal, el núcleo espirocíclico de este compuesto es beneficioso para el diseño de fármacos. Las estructuras espirocíclicas son conocidas por impartir rigidez a las moléculas, lo que puede mejorar la afinidad de unión y la selectividad hacia los objetivos biológicos. Este motivo estructural se encuentra en varios productos farmacéuticos y se puede utilizar para desarrollar nuevos agentes terapéuticos .

Ciencia de Materiales

La naturaleza espirocíclica de este compuesto lo convierte en un candidato para el desarrollo de nuevos materiales. Su columna vertebral rígida se puede incorporar en polímeros para mejorar su resistencia mecánica o para crear nuevos marcos orgánicos con posibles aplicaciones en filtración, catálisis o como sensores .

Investigación Agroquímica

Los compuestos espirocíclicos como el 8-(Ciclopropilmetil)-1,4-dioxaspiro[4.5]decano-8-carbonitrilo a menudo se exploran por su posible uso en agroquímicos. Se pueden utilizar para sintetizar insecticidas, fungicidas y herbicidas con mejores perfiles de eficacia y seguridad. La estructura espirocíclica puede conducir a compuestos con mejor estabilidad y menor toxicidad .

Ciencia Ambiental

En la ciencia ambiental, este compuesto se puede estudiar por sus productos de degradación y su impacto ambiental. Comprender sus vías de degradación puede ayudar a evaluar su persistencia en el medio ambiente y su potencial para formar subproductos dañinos .

Química Analítica

Como compuesto estándar o de referencia, se puede utilizar en química analítica para desarrollar nuevos métodos analíticos. Su estructura química única puede ayudar en la calibración de instrumentos y servir como referencia para identificar y cuantificar compuestos similares en mezclas complejas .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the c subunit of f1/fo-adenosine triphosphate (atp) synthase . ATP synthase is a crucial enzyme that provides energy for the cell, and its inhibition can lead to significant changes in cellular function.

Mode of Action

If it acts similarly to related compounds, it may inhibit the function of atp synthase, leading to a decrease in the production of atp and subsequent changes in cellular function .

Análisis Bioquímico

Biochemical Properties

8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .

Cellular Effects

The effects of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can impact cell growth and survival .

Molecular Mechanism

At the molecular level, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation patterns and downstream effects on cellular processes. Additionally, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been found to interact with ABC transporters, which facilitate its movement across cellular membranes. The distribution pattern of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can influence its efficacy and toxicity in various tissues .

Subcellular Localization

The subcellular localization of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile within cells is crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Propiedades

IUPAC Name |

8-(cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c14-10-12(9-11-1-2-11)3-5-13(6-4-12)15-7-8-16-13/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFQRLFDDKIGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CCC3(CC2)OCCO3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456179.png)

![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)

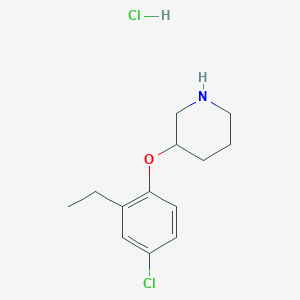

![4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456182.png)

![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)

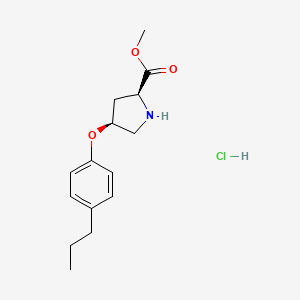

![Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456192.png)

![Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456195.png)

![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)

![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)

![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)

![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)

![4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456202.png)